molecular formula C20H17ClFN3O2 B2395103 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034534-75-1

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No. B2395103
CAS RN: 2034534-75-1
M. Wt: 385.82
InChI Key: PHIRHNYSNGBLJA-UHFFFAOYSA-N
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Description

3-(1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline family. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

Anti-tubercular Agents

  • The 2,4-diaminoquinazoline class, structurally similar to the query compound, has shown effectiveness as an inhibitor of Mycobacterium tuberculosis growth. This class's systematic evaluation revealed key structure-activity relationships, with certain segments of the molecule being crucial for its potency against tuberculosis. This includes the benzylic amine at the 4-position, the piperidine at the 2-position, and the importance of the N-1 position. Such compounds have shown bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating potential as lead candidates for tuberculosis drug discovery (Odingo et al., 2014).

Antimicrobial Activity

  • Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related in structure to the query compound, were synthesized and showed potential antimicrobial activity. This highlights the quinazoline derivatives' role in developing new antimicrobial agents, particularly against antibiotic-resistant strains (Babu et al., 2015).

Anti-fungal Agents

  • Quinazoline-2-aminothiazole hybrids containing a 4-piperidinylamide linker were synthesized and evaluated for their anti-fungal properties against the phytopathogenic fungus Rhizoctonia solani. Certain compounds in this series exhibited excellent inhibitory effects, with one compound showing potency nearly threefold more effective than commercialized fungicides. This suggests the potential of such compounds in developing efficient fungicides to control phytopathogenic fungi (Ding et al., 2022).

Anti-inflammatory Activity

  • Fluorine-substituted quinazoline derivatives demonstrated significant anti-inflammatory activity. The introduction of fluorine substituents enhanced the compounds' solubility and potential inhibitory effects on inflammatory markers, indicating their utility in anti-inflammatory drug development (Sun et al., 2019).

Antihypertensive Agents

  • Piperidine derivatives with a quinazoline ring system have been synthesized and tested for their antihypertensive activity. Some of these compounds produced significant hypotension in the spontaneously hypertensive rat model, suggesting their potential as antihypertensive agents (Takai et al., 1986).

properties

IUPAC Name

3-[1-(3-chloro-4-fluorobenzoyl)piperidin-3-yl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2/c21-16-10-13(7-8-17(16)22)19(26)24-9-3-4-14(11-24)25-12-23-18-6-2-1-5-15(18)20(25)27/h1-2,5-8,10,12,14H,3-4,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIRHNYSNGBLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl)N3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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